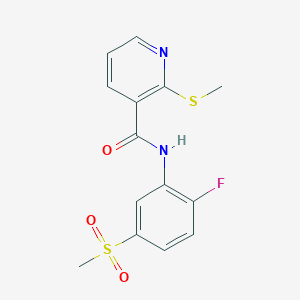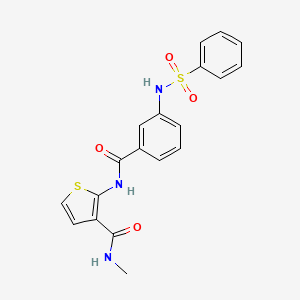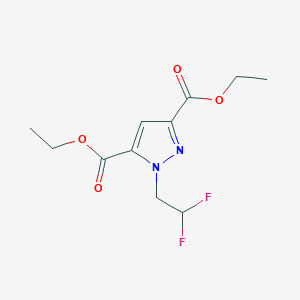
N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as FMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FMSP is a small molecule that has been shown to exhibit promising biological activity against a variety of targets, making it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of its target proteins. N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to bind to the ATP-binding site of kinases, which prevents the phosphorylation of downstream signaling molecules. N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to inhibit the activity of proteases by binding to their active sites. These mechanisms of action suggest that N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide may be a useful tool for studying the function of these proteins in various biological processes.
Efectos Bioquímicos Y Fisiológicos
N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. These findings suggest that N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide may have potential therapeutic applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is its small size, which makes it an attractive candidate for drug discovery. N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to exhibit activity against a variety of targets, which makes it a versatile tool for studying the function of these proteins. However, one limitation of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is its complex synthesis, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is the development of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide derivatives that exhibit improved potency and selectivity for specific targets. Another area of interest is the use of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide as a tool for studying the function of specific proteins in various biological processes. Finally, the potential therapeutic applications of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide in the treatment of various diseases warrant further investigation.
Métodos De Síntesis
The synthesis of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2-fluoro-5-nitrobenzenesulfonamide, which is then reacted with methylthiomethylpyridine to yield the intermediate product. The intermediate is then treated with a reducing agent to obtain the final product, N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide. The synthesis of N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide requires careful optimization of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been studied extensively for its potential applications in drug discovery. It has been shown to exhibit activity against a variety of targets, including kinases, proteases, and ion channels. N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory and anti-cancer properties. These findings suggest that N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide may have potential therapeutic applications in the treatment of various diseases.
Propiedades
IUPAC Name |
N-(2-fluoro-5-methylsulfonylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S2/c1-21-14-10(4-3-7-16-14)13(18)17-12-8-9(22(2,19)20)5-6-11(12)15/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSIMJIAOYVARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methanesulfonylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate](/img/structure/B2899252.png)




![2-[1-(2-Fluorophenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2899259.png)

![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2899262.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2899264.png)
![2-{[6-(4-ethoxybenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2899267.png)
![4-[6-Ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2899269.png)
![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2899271.png)
